molecular formula C9H6BrIN2 B13201895 8-Bromo-6-iodoquinolin-3-amine

8-Bromo-6-iodoquinolin-3-amine

Katalognummer: B13201895
Molekulargewicht: 348.97 g/mol
InChI-Schlüssel: ROBYXGYUZRKPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-iodoquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C₉H₆BrIN₂ . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-iodoquinolin-3-amine typically involves multi-step reactions starting from quinoline derivatives. One common method involves the bromination and iodination of quinoline-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-6-iodoquinolin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-iodoquinolin-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Bromoquinolin-3-amine
  • 6-Iodoquinolin-3-amine
  • 8-Chloro-6-iodoquinolin-3-amine

Uniqueness

8-Bromo-6-iodoquinolin-3-amine is unique due to the simultaneous presence of both bromine and iodine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also provides a distinct advantage in medicinal chemistry, where such compounds can exhibit enhanced biological activity .

Eigenschaften

Molekularformel

C9H6BrIN2

Molekulargewicht

348.97 g/mol

IUPAC-Name

8-bromo-6-iodoquinolin-3-amine

InChI

InChI=1S/C9H6BrIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2

InChI-Schlüssel

ROBYXGYUZRKPPT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(C=NC2=C(C=C1I)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.